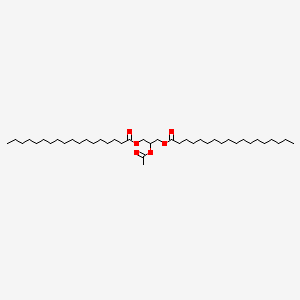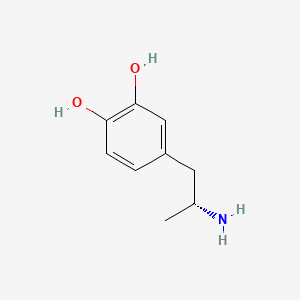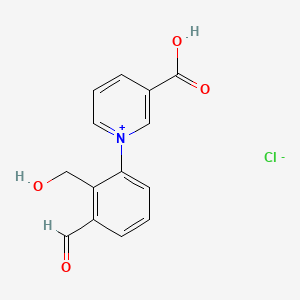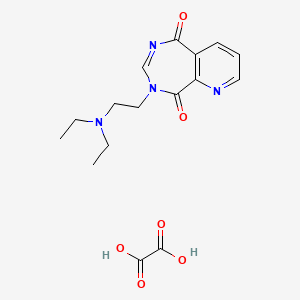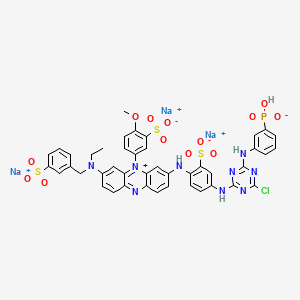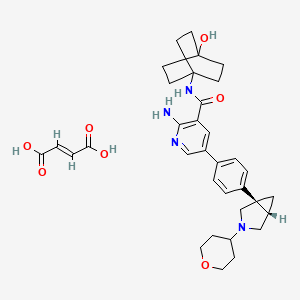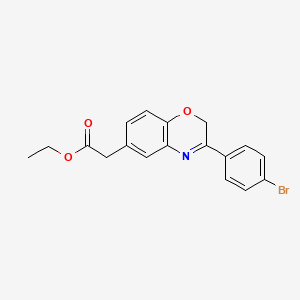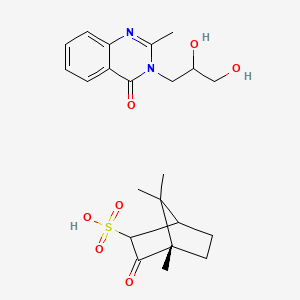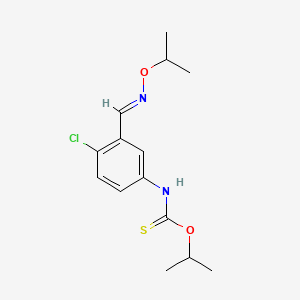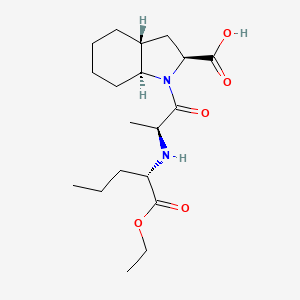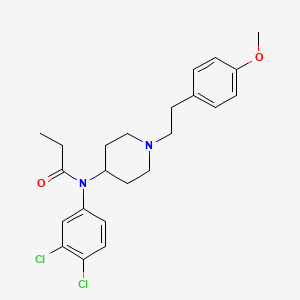
3,4-Dichloro-4''-methoxyfentanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-4’'-methoxyfentanyl is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties and is part of the broader class of fentanyl analogues. These compounds are often used in medical settings for pain management due to their high efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’'-methoxyfentanyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: These starting materials undergo a series of reactions, including alkylation and acylation, to form the intermediate compounds.
Final Product: The intermediate compounds are then subjected to further chemical reactions, such as cyclization and reduction, to yield the final product, 3,4-Dichloro-4’'-methoxyfentanyl.
Industrial Production Methods
Industrial production of 3,4-Dichloro-4’'-methoxyfentanyl involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and cost-effectiveness.
化学反应分析
Types of Reactions
3,4-Dichloro-4’'-methoxyfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3,4-Dichloro-4’'-methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its effects on cellular processes and receptor binding in biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
3,4-Dichloro-4’'-methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling.
相似化合物的比较
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
p-Methoxyfentanyl: An analogue with similar effects but slightly lower potency.
4-Fluorobutyrfentanyl: Another analogue with variations in potency and pharmacokinetics.
Uniqueness
3,4-Dichloro-4’'-methoxyfentanyl is unique due to the presence of both dichloro and methoxy groups, which contribute to its distinct pharmacological profile. These structural modifications can affect its binding affinity and efficacy compared to other fentanyl analogues.
属性
CAS 编号 |
1161705-29-8 |
|---|---|
分子式 |
C23H28Cl2N2O2 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H28Cl2N2O2/c1-3-23(28)27(19-6-9-21(24)22(25)16-19)18-11-14-26(15-12-18)13-10-17-4-7-20(29-2)8-5-17/h4-9,16,18H,3,10-15H2,1-2H3 |
InChI 键 |
DHZIRWGSNKQVQC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diaspartate de quinine [French]](/img/structure/B12763293.png)
